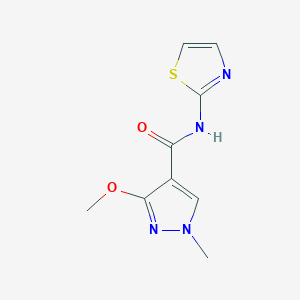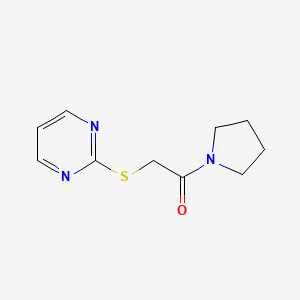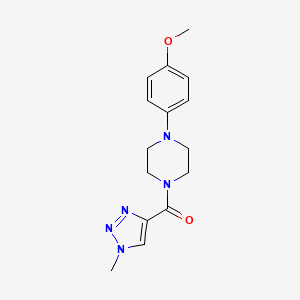
4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C12H17N . It is an important structural motif of various natural products and therapeutic lead compounds .
Synthesis Analysis
In recent years, considerable research interest has been witnessed toward the synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Nowadays, multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Molecular Structure Analysis
The molecular structure of 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide is based on the tetrahydroisoquinoline (THIQ) scaffold, which is present in various natural and non-natural compounds with intriguing biological properties .Chemical Reactions Analysis
The chemical reactions involving 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide are primarily centered around its C (1)-functionalization . Reactions involving isomerization of iminium intermediate (exo/endo isomerization) are particularly highlighted .Scientific Research Applications
Medicinal Chemistry
THIQ analogs have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . They form an important class of isoquinoline alkaloids .
Neurodegenerative Disorders
THIQ-based natural and synthetic compounds have shown potential in combating neurodegenerative disorders . This makes them a promising area of study for developing treatments for conditions like Alzheimer’s and Parkinson’s disease.
Infective Pathogens
THIQ analogs have demonstrated diverse biological activities against various infective pathogens . This suggests they could be used in the development of new antimicrobial agents.
Synthetic Strategies
THIQ analogs are also of interest in the field of synthetic chemistry. They are used in the development of novel THIQ analogs with potent biological activity .
C(1)-Functionalization
Recent advances in the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions have been highlighted . These reactions can lead to the synthesis of various alkaloids displaying multifarious biological activities .
Asymmetric Catalysis
THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds . This makes them useful in the synthesis of a wide range of biologically active molecules.
Future Directions
The future directions in the research of 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide could involve the development of new and environmentally friendly methods for the synthesis of THIQ derivatives . Additionally, the exploration of its diverse biological activities could also be a potential area of focus .
properties
IUPAC Name |
4,4,7-trimethyl-2,3-dihydro-1H-isoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-8-4-5-10-9(6-8)11(12(14)16)15-7-13(10,2)3/h4-6,11,15H,7H2,1-3H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCYNHLHEBPQLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CNC2C(=O)N)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-((2E)but-2-enyl)-1,6,7-trimethyl-8-(phenylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2499341.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2499343.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2499344.png)

![N-[(4-chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2499348.png)
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2499350.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-ethylphenoxy)acetamide](/img/structure/B2499352.png)

![N-(1-cyanocycloheptyl)-2-[(2,4-dichlorophenyl)amino]acetamide](/img/structure/B2499354.png)
![N-(4-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2499356.png)
